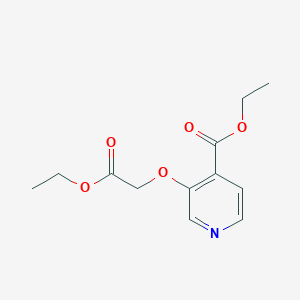

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate typically involves the reaction of ethyl 3-hydroxyisonicotinate with ethyl glycolate in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) . The reaction is carried out at low temperatures (around -10°C) and gradually warmed to ambient temperature . The product is then purified using flash chromatography .

Análisis De Reacciones Químicas

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate has been identified as a promising lead compound in drug development, particularly for targeting infectious diseases and cancer. Its biological activity is attributed to its ability to interact with specific enzymes and receptors, modulating their activity.

Anticancer Properties : Research indicates that this compound exhibits strong anticancer activity, particularly against diffuse large B-cell lymphoma (DLBCL). It functions by inhibiting MALT1 protease activity, which is crucial for the survival of certain cancer cells. Studies have shown that treatment with this compound can significantly reduce tumor size in DLBCL models by inducing apoptosis through MALT1 inhibition.

Inhibition of Kinases : The compound has also been studied for its ability to inhibit kinases involved in various signaling pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells, making it a candidate for targeted cancer therapies.

The biological activity of this compound extends beyond anticancer effects. It has shown potential antimicrobial properties and may modulate enzyme activities critical for metabolic pathways. Ongoing research aims to explore its interactions with biological molecules further.

Case Study on DLBCL

A pivotal study focused on the effects of this compound on DLBCL demonstrated that treatment led to significant tumor regression. The mechanism was linked to the compound's ability to induce apoptosis via MALT1 inhibition, highlighting its therapeutic potential in oncology.

Kinase Inhibition Study

Another investigation evaluated the impact of this compound on various kinase pathways. Results indicated that it effectively inhibited the proliferation of cancer cell lines by disrupting key signaling pathways associated with cell survival, further validating its role as a potential anticancer agent.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can be compared with other isonicotinic acid derivatives, such as:

- Ethyl 3-hydroxyisonicotinate

- Ethyl 3-(2-hydroxy-2-oxoethoxy)isonicotinate

- Ethyl 3-(2-methoxy-2-oxoethoxy)isonicotinate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Actividad Biológica

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of this compound.

This compound has a molecular formula of C13H15N1O5 and a molecular weight of approximately 265.26 g/mol. The synthesis typically involves the reaction of ethyl 3-hydroxyisonicotinate with ethyl glycolate, facilitated by triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in a tetrahydrofuran (THF) solvent system.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and potentially leading to therapeutic effects in various diseases. Specifically, it has been noted for its capacity to inhibit MALT1, a protein implicated in certain cancers, thereby promoting targeted ubiquitination for degradation .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. This compound has shown promise in inhibiting the growth of cancer cell lines, particularly those associated with diffuse large B-cell lymphoma (DLBCL). The mechanism involves the inhibition of MALT1 protease activity, which is critical in the survival and proliferation of certain cancer cells .

Inhibition of Kinases

In addition to its anticancer properties, this compound has been studied for its ability to inhibit specific kinases involved in various signaling pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits distinct biological activities due to its unique functional groups. Below is a summary table comparing it with other isonicotinic acid derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl 3-hydroxyisonicotinate | Moderate anticancer activity | Inhibits specific kinases |

| Ethyl 3-(2-hydroxy-2-oxoethoxy)isonicotinate | Antimicrobial properties | Modulates enzyme activity |

| This compound | Strong anticancer activity | Inhibits MALT1 and promotes ubiquitination |

| Ethyl 3-(2-methoxy-2-oxoethoxy)isonicotinate | Limited biological activity | Unknown |

Case Studies

- Case Study on DLBCL : A study demonstrated that treatment with this compound significantly reduced tumor size in DLBCL models by inducing apoptosis through MALT1 inhibition .

- Kinase Inhibition Study : Another study evaluated the compound's effect on various kinase pathways, revealing that it effectively inhibited the proliferation of cancer cell lines by disrupting key signaling pathways associated with cell survival .

Propiedades

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-16-11(14)8-18-10-7-13-6-5-9(10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXGKYQXHNGUIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CN=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618152 |

Source

|

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-02-7 |

Source

|

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.